molecular formula C9H8O2 B2594831 1,3-Dihydroisobenzofuran-5-carbaldehyde CAS No. 89424-83-9

1,3-Dihydroisobenzofuran-5-carbaldehyde

Cat. No.: B2594831
CAS No.: 89424-83-9
M. Wt: 148.161
InChI Key: WAYCQEPIQNTRDJ-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-carbaldehyde, also known as DBA aldehyde, is an organic compound with the chemical formula C9H8O2. It has a molecular weight of 148.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-4H,5-6H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Dihydroisobenzofuran-5-carbaldehyde is an important structural motif present in biologically active natural or synthetic compounds. Various methods have been developed for its synthesis:

  • Sequential One-Pot Approach : An efficient and practical method for the direct synthesis of 1,3-dihydroisobenzofurans involves a [Pd]-catalyzed Mizoroki–Heck coupling between 2-bromobenzaldehydes and allylic alcohols, followed by reduction and Lewis acid treatment (Krishna et al., 2015).
  • Ultrasound-Promoted Synthesis : An ultrasound-assisted method to synthesize (E)-3-(2,3-dihydrobenzofuran 5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones under clean conditions is a significant advancement in green chemistry (Adole et al., 2020).
  • Tandem Addition/Cyclization Reaction : An enantioselective addition of organozinc reagents to some 2-alkynyl benzaldehydes and subsequent regioselective cyclization in one pot forms chiral 1,3-dihydroisobenzofurans with good yields and excellent regio- and enantioselectivities (Chai et al., 2008).

Pharmaceutical and Biological Applications

  • Synthesis of Escitalopram : An efficient synthesis of substituted 1,3-dihydroisobenzofurans, which can be used to efficiently synthesize escitalopram, a widely used antidepressant, has been developed (Wang et al., 2014).
  • Derivation of Novel Compounds : The synthesis of 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives from aromatic aldehyde, 2-methyltetrahydrofuran-3-one, and malononitrile, illustrates the versatility of this compound in creating novel heterocyclic compounds (Yin et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCQEPIQNTRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89424-83-9
Record name 1,3-dihydro-2-benzofuran-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(1,3-Dihydro-isobenzofuran-5-yl)-methanol (440 mg, 2.9 mmol) was dissolved in 20 ml of DCM. 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin reagent) (1.3 g, 3.2 mmol) was added and the reaction was stirred at r.t. for 4 h. The reaction mixture was diluted with ether and extracted 2× with NaOH 1N, 2× with H2O and dried over MgSO4. The crude product was sufficiently pure and used without any further purification.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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